N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with an indole ring and an isopropylphenyl group, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14(2)15-8-10-17(11-9-15)21-20(23)12-16-13-22(3)19-7-5-4-6-18(16)19/h4-11,13-14H,12H2,1-3H3,(H,21,23) |
InChI Key |
BYRACCUSNXAOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylaniline and 1-methylindole.
Acylation Reaction: The 4-isopropylaniline undergoes an acylation reaction with an appropriate acylating agent to form the intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with 1-methylindole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(4-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a methyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
N-(4-isopropylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the combination of an isopropylphenyl group and a methylated indole ring. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
